What are the chemical properties of Ethyl-d5-benzene?
What are the chemical properties of Ethyl-d5-benzene?
An In-Depth Technical Guide to the Chemical Properties of Ethyl-d5-benzene
Introduction
Ethyl-d5-benzene is a deuterated isotopologue of ethylbenzene, a fundamental building block in the petrochemical industry and a common solvent.[1][2] In the realm of scientific research, the substitution of hydrogen atoms with their heavier isotope, deuterium, imparts unique chemical and physical properties to the molecule without significantly altering its general chemical reactivity. This distinction makes deuterated compounds like Ethyl-d5-benzene indispensable tools for researchers, scientists, and drug development professionals.
The designation "Ethyl-d5-benzene" can refer to two primary structural isomers: one where the five deuterium atoms are on the aromatic ring, and the other where they are on the ethyl side-chain. This guide will delve into the properties of both key isomers, providing a comprehensive understanding of their structure, analytical signatures, and applications.
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Ethyl(benzene-d5) or (Ring-d5)Ethylbenzene : Formula C₆D₅C₂H₅. Here, the aromatic ring is deuterated. This isomer is crucial for studying reactions involving the benzene ring, such as electrophilic aromatic substitution.
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Ethyl-d5-benzene or (Ethyl-d5)benzene : Formula C₆H₅CD₂CD₃. In this case, the ethyl group is deuterated. It serves as an excellent tool for investigating reactions at the side-chain, like benzylic oxidation or halogenation.[3][4]
The strategic use of these labeled compounds allows for precise quantification in complex matrices and provides profound insights into reaction mechanisms and metabolic pathways.
Caption: Molecular structures of Ethylbenzene and its d5-isotopologues.
Part 1: Physicochemical Properties
The introduction of deuterium, with nearly twice the mass of hydrogen, subtly influences the physical properties of the molecule. While electronic properties and, thus, general solubility and reactivity remain largely unchanged, properties dependent on molecular mass, such as density and diffusion rates, are altered. These differences are often minor but can be significant in high-precision applications.
The boiling and melting points of the deuterated analogs are very similar to those of unlabeled ethylbenzene because these properties are primarily governed by intermolecular forces, which are not substantially affected by isotopic substitution.[5] However, the density is notably higher due to the increased molecular weight within the same molecular volume.[4]
| Property | Ethylbenzene | Ethyl(benzene-d5) | Ethyl-d5-benzene |
| Molecular Formula | C₈H₁₀[6] | C₆D₅C₂H₅ (C₈H₅D₅)[7] | C₆H₅CD₂CD₃ (C₈H₅D₅)[4] |
| CAS Number | 100-41-4[6] | 20302-26-5[7] | 38729-11-2[3][4] |
| Molecular Weight | 106.17 g/mol [6] | 111.20 g/mol [7] | 111.20 g/mol [3][8] |
| Appearance | Colorless liquid[5] | Colorless liquid | Colorless liquid |
| Density (@ 25°C) | 0.8665 g/mL[5] | 0.908 g/mL[7] | 0.908 g/mL[4] |
| Boiling Point | 136 °C[5] | 136 °C[7] | 136 °C[4] |
| Melting Point | -95 °C[5] | Not reported; expected ~ -95 °C | Not reported; expected ~ -95 °C |
| Flash Point | 15 °C | 22 °C (72 °F)[7] | Not reported |
| Solubility in Water | 0.015 g/100 mL[5] | Expected to be very low | Expected to be very low |
Part 2: Spectroscopic and Analytical Characterization
The true utility of Ethyl-d5-benzene becomes apparent in its analytical signatures. Spectroscopic techniques can easily differentiate the deuterated and non-deuterated forms, as well as distinguish between the ring- and ethyl-labeled isomers.
Mass Spectrometry (MS)
In mass spectrometry, deuterated compounds are invaluable as internal standards for quantification. They co-elute with their non-deuterated counterparts in chromatographic systems (GC and LC) but are easily distinguished by their higher mass-to-charge ratio (m/z).
The key distinction is the mass shift of +5 amu compared to the unlabeled compound. Furthermore, the fragmentation patterns under electron ionization (EI) can differentiate the two d5-isomers. The primary fragmentation pathway for ethylbenzene is the benzylic cleavage to lose a methyl group (CH₃•), resulting in a tropylium ion at m/z 91.
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For Ethyl-d5-benzene (C₆H₅CD₂CD₃) , this cleavage involves losing a deuterated methyl group (CD₃•), leading to a fragment at m/z 93 (C₆H₅CD₂⁺). A base peak at m/z 91 (C₇H₅D₂) would not be expected.
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For Ethyl(benzene-d5) (C₆D₅CH₂CH₃) , the cleavage of a standard methyl group (CH₃•) results in a fragment at m/z 96 (C₆D₅CH₂⁺).
Caption: Key EI-MS fragmentation pathways for Ethyl-d5-benzene isomers.
Protocol: Acquiring an EI-MS Spectrum via GC-MS
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Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of Ethyl-d5-benzene in a volatile solvent like hexane or dichloromethane.
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GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a nonpolar capillary column (e.g., HP-5MS). Use a temperature program that effectively separates the analyte from any solvent impurities (e.g., start at 40°C, ramp to 250°C).
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Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.
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Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.
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Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion (M⁺˙) at m/z 111 and the key fragment ions to confirm the isomer's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation. Since deuterium has a nuclear spin of 1 (unlike hydrogen's spin of 1/2), it is effectively "silent" in ¹H NMR spectra and couples to adjacent ¹³C nuclei, causing their signals to appear as triplets.
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¹H NMR of Ethyl(benzene-d5) (C₆D₅C₂H₅): The spectrum is simple. The aromatic region (δ ≈ 7.2 ppm) is absent. The spectrum will show a quartet at ~2.6 ppm (2H, -CH₂-) and a triplet at ~1.2 ppm (3H, -CH₃), characteristic of an ethyl group.[9]
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¹H NMR of Ethyl-d5-benzene (C₆H₅CD₂CD₃): The spectrum is dominated by the signals from the aromatic protons in the region of δ 7.1-7.3 ppm. The signals for the ethyl group protons are absent.
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¹³C NMR: For both isomers, the chemical shifts are nearly identical to those of unlabeled ethylbenzene.[10] However, the deuterated carbon atoms will exhibit characteristic C-D coupling, appearing as 1:1:1 triplets with significantly lower signal intensity due to nuclear Overhauser effect (NOE) differences and longer relaxation times.
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the mass of vibrating atoms. The C-D bond is heavier than the C-H bond, and consequently, its stretching vibrations absorb at a lower frequency. This provides a clear diagnostic window to confirm deuteration.
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C-H Stretch: Typically observed in the 2850–3100 cm⁻¹ region.[11]
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C-D Stretch: Appears in a distinct, less cluttered region around 2100–2300 cm⁻¹.
For Ethyl(benzene-d5) , C-D stretching bands will correspond to the aromatic C-D bonds. For Ethyl-d5-benzene , these bands will arise from the deuterated ethyl group. The fingerprint region (<1500 cm⁻¹) will also show shifts in bending vibrations involving the C-D bonds.[11]
Part 3: Chemical Reactivity and the Kinetic Isotope Effect
The chemical reactivity of Ethyl-d5-benzene is fundamentally the same as its non-deuterated counterpart.[2] It undergoes electrophilic substitution on the aromatic ring and free-radical reactions at the benzylic position of the ethyl group. The true value of the deuterated compound in chemical research lies in its ability to reveal reaction mechanisms through the Kinetic Isotope Effect (KIE) .
The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, reactions that involve the cleavage of a C-D bond in the rate-determining step will be significantly slower than the corresponding C-H bond cleavage.
By comparing the reaction rates of the deuterated and non-deuterated compounds, a researcher can determine if a specific C-H bond is broken in the slowest step of the reaction.
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Primary KIE (kH/kD > 2): Observed when the C-H/C-D bond is broken in the rate-determining step.
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No or Minor KIE (kH/kD ≈ 1): Indicates the C-H/C-D bond is not broken in the rate-determining step.
Caption: Logical workflow for a kinetic isotope effect (KIE) experiment.
Part 4: Applications in Research and Development
The unique properties of Ethyl-d5-benzene make it a versatile tool across various scientific disciplines.
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Quantitative Analysis: Its most common application is as an internal standard for quantitative analysis using GC-MS or LC-MS.[3] In environmental monitoring, clinical toxicology, and pharmaceutical research, it enables the precise measurement of ethylbenzene levels in complex samples by correcting for analyte loss during sample preparation and injection variability.
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Mechanistic Studies: As detailed above, Ethyl-d5-benzene is a powerful probe for elucidating reaction mechanisms in organic and organometallic chemistry.[12] Choosing between the ring- or ethyl-labeled isomer allows for targeted investigation of bond-breaking events.
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Metabolic Research: In drug development and toxicology, deuterated compounds are used to trace the metabolic fate of molecules.[3] By administering a deuterated version of a compound, researchers can use mass spectrometry to identify and quantify its metabolites, providing critical information on its biotransformation pathways.
Conclusion
Ethyl-d5-benzene, in its ring- and ethyl-labeled isomeric forms, is far more than just a heavier version of a common solvent. Its distinct analytical signatures in mass spectrometry, NMR, and IR spectroscopy provide an unambiguous means of identification and quantification. The subtle, yet powerful, influence of deuterium on bond strength gives rise to the kinetic isotope effect, transforming the molecule into an elegant probe for interrogating the intricate details of chemical reaction mechanisms. For researchers in analytical chemistry, drug metabolism, and process development, Ethyl-d5-benzene is a critical tool that enables precision, validates hypotheses, and deepens our fundamental understanding of chemical processes.
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